
Atg7-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atg7-IN-3 is a compound that has garnered significant interest in the scientific community due to its role in inhibiting the activity of autophagy-related protein 7 (ATG7) ATG7 is an essential enzyme involved in the autophagy process, which is a cellular degradation pathway crucial for maintaining cellular homeostasis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Atg7-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these steps include halogenating agents, reducing agents, and oxidizing agents.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Atg7-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may yield deoxygenated forms of this compound.
科学研究应用
Atg7-IN-3 has a wide range of scientific research applications, including:
Cancer Research: By inhibiting ATG7, this compound can disrupt the autophagy process in cancer cells, leading to reduced cell survival and proliferation.
Neurodegenerative Diseases: Inhibition of ATG7 by this compound has been shown to affect the degradation of misfolded proteins, which is relevant in diseases like Alzheimer’s and Parkinson’s.
Infectious Diseases: This compound has been studied for its role in modulating the immune response during viral infections, such as influenza A virus.
作用机制
Atg7-IN-3 exerts its effects by specifically binding to and inhibiting the activity of ATG7. This inhibition disrupts the autophagy process, leading to the accumulation of damaged organelles and proteins within the cell. The molecular targets and pathways involved include:
ATG7: The primary target of this compound, which plays a crucial role in the autophagy pathway.
LC3-Phosphatidylethanolamine Conjugation: This compound inhibits the conjugation of LC3 to phosphatidylethanolamine, a key step in autophagosome formation.
相似化合物的比较
Atg7-IN-3 is unique in its specific inhibition of ATG7. Similar compounds include:
Atg5-IN-1: Inhibits ATG5, another protein involved in the autophagy pathway.
Bafilomycin A1: Inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy.
These compounds share similar mechanisms of action but target different proteins within the autophagy pathway, highlighting the specificity and uniqueness of this compound.
属性
分子式 |
C11H16N6O5S2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(4-amino-3-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C11H16N6O5S2/c1-23-11-8-9(12)14-4-15-10(8)17(16-11)7-2-5(18)6(22-7)3-21-24(13,19)20/h4-7,18H,2-3H2,1H3,(H2,12,14,15)(H2,13,19,20)/t5-,6+,7+/m0/s1 |
InChI 键 |
PEIYQDSNKNROMJ-RRKCRQDMSA-N |
手性 SMILES |
CSC1=NN(C2=NC=NC(=C21)N)[C@H]3C[C@@H]([C@H](O3)COS(=O)(=O)N)O |
规范 SMILES |
CSC1=NN(C2=NC=NC(=C21)N)C3CC(C(O3)COS(=O)(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





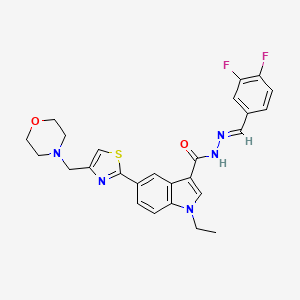
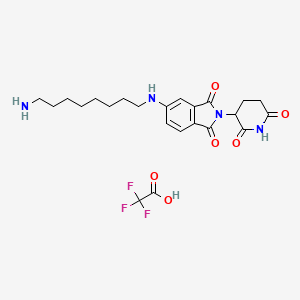


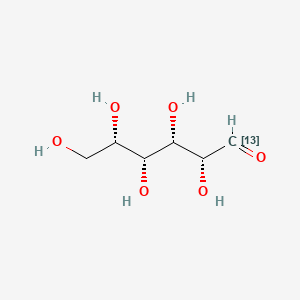
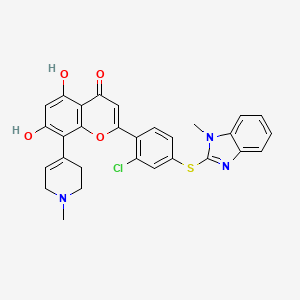

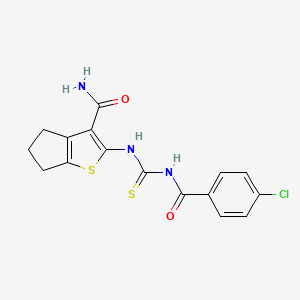


![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)
